5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

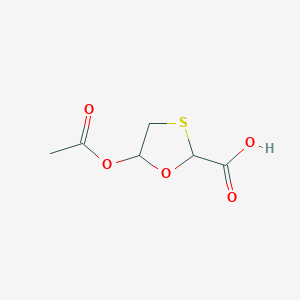

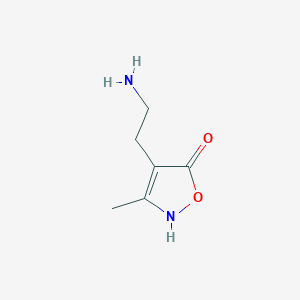

5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid, also known by its CAS Number 440105-45-3, is a sulfur-containing heterocyclic building block . It is related to Lamivudine .

Molecular Structure Analysis

The molecular formula of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is C6H8O5S . Its molecular weight is 192.19 . The SMILES string isCC(=O)O[C@@H]1CSC@HC(O)=O . Physical And Chemical Properties Analysis

The melting point of 5-Acetyloxy-1,3-oxathiolane-2-carboxylic Acid is 110-112 °C . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

Biomass-Derived Chemicals in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical, showcases the versatility of carboxylic acids in drug synthesis. LEV and its derivatives serve as key intermediates for synthesizing a range of pharmaceuticals. Its functional groups allow for diverse chemical reactions, contributing to cleaner, cost-effective drug synthesis processes. Applications include direct drug synthesis, derivative synthesis for drug release mechanisms, and the formation of pharmaceutical intermediates (Zhang et al., 2021).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids, including acetic, propionic, and butyric acids, are key in biotechnological applications, particularly as microbial inhibitors in fermentation processes. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Antioxidant and Antimicrobial Activities

Studies on natural carboxylic acids from plants, such as benzoic, cinnamic, and caffeic acids, reveal significant antioxidant and antimicrobial activities. These activities vary based on structural differences, such as the number of hydroxyl groups and conjugated bonds, indicating the potential of carboxylic acids in developing new antimicrobial and antioxidant agents (Godlewska-Żyłkiewicz et al., 2020).

Functional Materials and Fuels from Biomass

Carboxylic acids derived from biomass, such as 5-hydroxymethylfurfural (HMF), demonstrate the potential for creating sustainable polymers, functional materials, and fuels. HMF, produced from hexose carbohydrates and lignocellulose, serves as a platform chemical for synthesizing a wide array of industrially relevant compounds, showcasing the role of carboxylic acids in green chemistry and sustainability (Chernyshev et al., 2017).

Novel Carboxylic Acid Bioisosteres in Drug Design

The development of carboxylic acid bioisosteres highlights the ongoing innovation in drug design. These bioisosteres are engineered to overcome the limitations of carboxylic acid-containing drugs, such as toxicity and metabolic instability. By modifying the carboxylate moiety, medicinal chemists aim to improve the pharmacological profile of drugs, indicating the potential applications of novel carboxylic acid derivatives in therapeutic development (Horgan & O’ Sullivan, 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUGSNIJLUOGQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSC(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)

![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)

![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)

![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)